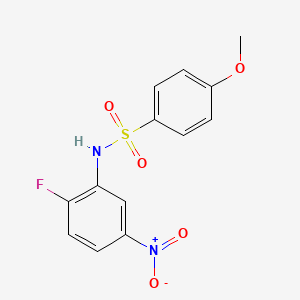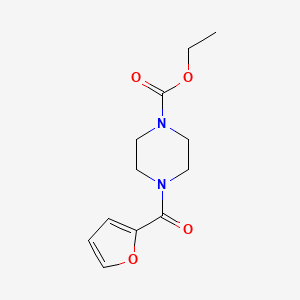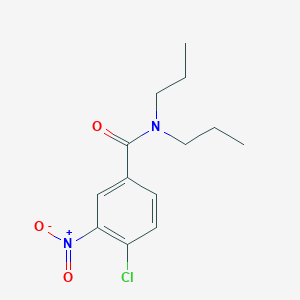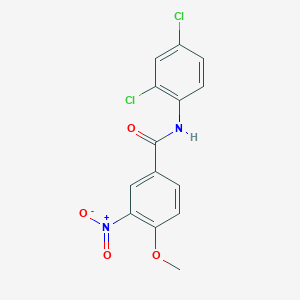![molecular formula C19H25N3O3 B11020797 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one](/img/structure/B11020797.png)
2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidinyl and hexyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives with ketone functionalities, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.
Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different core structures.
Uniqueness
2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(6-oxo-6-piperidin-1-ylhexyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25) |
InChI Key |
VHGXXMNSXPZQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide](/img/structure/B11020714.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11020726.png)

![2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020733.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11020744.png)
![trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020750.png)

![7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11020770.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11020785.png)

![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11020795.png)
![{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
